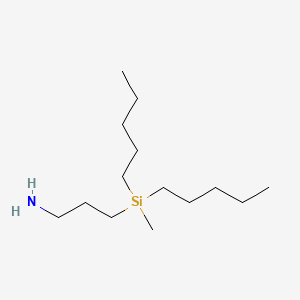
1-Propanamine, 3-(dipentylmethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanamine, 3-(dipentylmethylsilyl)- is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a propanamine backbone with a dipentylmethylsilyl group attached to the third carbon atom. The presence of the silyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-(dipentylmethylsilyl)- typically involves the reaction of 1-propanamine with a silylating agent such as dipentylmethylchlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1-Propanamine+Dipentylmethylchlorosilane→1-Propanamine, 3-(dipentylmethylsilyl)-+HCl
Industrial Production Methods
On an industrial scale, the production of 1-Propanamine, 3-(dipentylmethylsilyl)- can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1-Propanamine, 3-(dipentylmethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new compounds with different functional groups replacing the silyl group.
科学的研究の応用
1-Propanamine, 3-(dipentylmethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Propanamine, 3-(dipentylmethylsilyl)- involves its interaction with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
1-Propanamine: A simpler amine without the silyl group.
3-(Trimethylsilyl)-1-propanamine: A similar compound with a trimethylsilyl group instead of a dipentylmethylsilyl group.
3-(Triethoxysilyl)-1-propanamine: Another similar compound with a triethoxysilyl group.
Uniqueness
1-Propanamine, 3-(dipentylmethylsilyl)- is unique due to the presence of the dipentylmethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and steric bulk. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
52371-80-9 |
|---|---|
分子式 |
C14H33NSi |
分子量 |
243.50 g/mol |
IUPAC名 |
3-[methyl(dipentyl)silyl]propan-1-amine |
InChI |
InChI=1S/C14H33NSi/c1-4-6-8-12-16(3,14-10-11-15)13-9-7-5-2/h4-15H2,1-3H3 |
InChIキー |
MLKKAORGGQLRBF-UHFFFAOYSA-N |
正規SMILES |
CCCCC[Si](C)(CCCCC)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


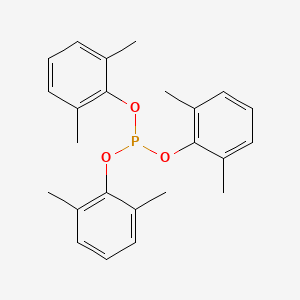
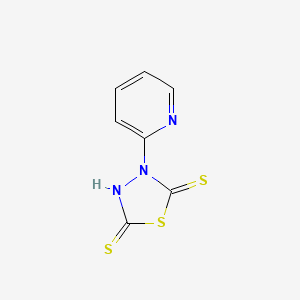
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
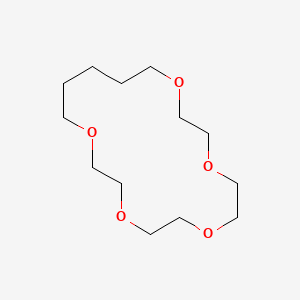
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
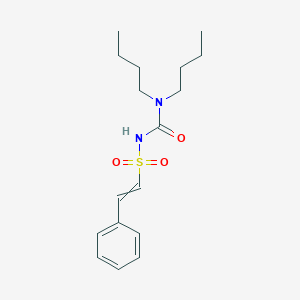
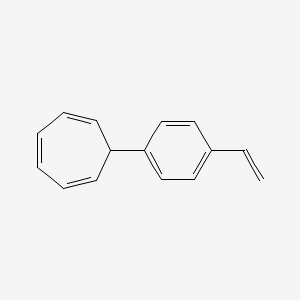
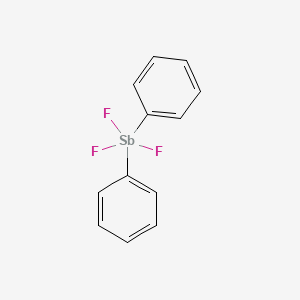
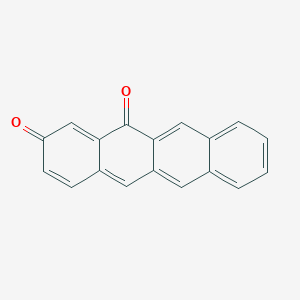
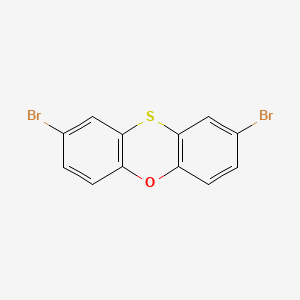
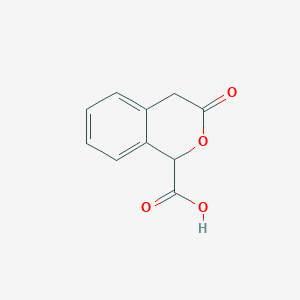
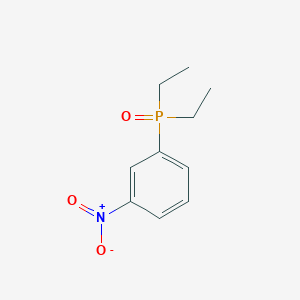
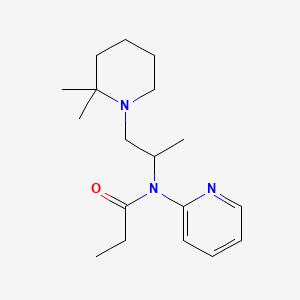
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
